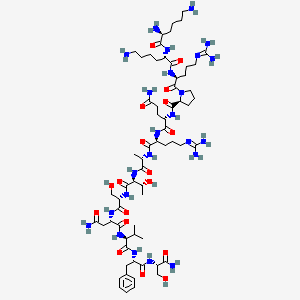

Kemptamide

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H112N24O18/c1-33(2)49(61(105)84-42(29-36-15-6-5-7-16-36)57(101)85-44(31-90)51(71)95)87-58(102)43(30-48(70)94)83-59(103)45(32-91)86-62(106)50(35(4)92)88-52(96)34(3)78-54(98)39(19-12-26-76-64(72)73)80-56(100)40(22-23-47(69)93)81-60(104)46-21-14-28-89(46)63(107)41(20-13-27-77-65(74)75)82-55(99)38(18-9-11-25-67)79-53(97)37(68)17-8-10-24-66/h5-7,15-16,33-35,37-46,49-50,90-92H,8-14,17-32,66-68H2,1-4H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,78,98)(H,79,97)(H,80,100)(H,81,104)(H,82,99)(H,83,103)(H,84,105)(H,85,101)(H,86,106)(H,87,102)(H,88,96)(H4,72,73,76)(H4,74,75,77)/t34-,35+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCSQHMDTJAWNX-PVKGJVGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H112N24O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-28-6 | |

| Record name | Kemptamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Kemptide: A Key Substrate for Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kemptide, a synthetic heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a pivotal tool in the study of cAMP-dependent protein kinase (PKA). Its specificity as a substrate for PKA has made it an indispensable reagent in biochemical assays for decades. This technical guide provides a comprehensive overview of Kemptide, including its sequence and properties, detailed experimental protocols for its synthesis and use in phosphorylation assays, and a summary of its kinetic parameters. Furthermore, this document elucidates the critical role of the PKA signaling pathway, for which Kemptide is a key investigative tool.

Introduction

Kemptide is a synthetic peptide that was first described by Kemp et al. in 1977 as an effective substrate for cAMP-dependent protein kinase (PKA)[1]. Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, mimics the phosphorylation site of porcine liver pyruvate kinase, making it a highly specific target for PKA-mediated phosphorylation at the serine residue. Due to its well-defined sequence and reliable performance, Kemptide has become a standard reagent in laboratories worldwide for the in vitro and in vivo assessment of PKA activity. Understanding the properties and applications of Kemptide is fundamental for researchers investigating the PKA signaling cascade and its role in various cellular processes.

Kemptide: Sequence and Physicochemical Properties

The primary structure and key properties of Kemptide are summarized below.

Table 1: Kemptide Peptide Sequence and Properties

| Property | Value |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly |

| One-Letter Code | LRRASLG |

| Molecular Formula | C32H61N13O9 |

| Molecular Weight | 771.9 g/mol |

| Phosphorylation Site | Serine (Ser) |

Quantitative Data: Kemptide as a PKA Substrate

The affinity of Kemptide for the catalytic subunit of PKA is a critical parameter in designing and interpreting kinase assays. The Michaelis constant (Km) is a measure of this affinity, with lower values indicating a higher affinity.

Table 2: Reported Km Values of Kemptide for PKA

| Km Value (µM) | Experimental Context | Reference |

| 2 | Transcreener® ADP² FP Assay | [2] |

| 3-4 | Phosphorylation in the presence of extracellular ATP and cAMP | [3] |

| 16 | Synthetic substrate for PKA |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Kemptide

The following is a generalized protocol for the manual solid-phase synthesis of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):

-

Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to pre-activate.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the Kemptide sequence: Leu, Ser(tBu), Ala, Arg(Pbf), Arg(Pbf), Leu.

-

Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).

-

-

Purification and Characterization:

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized Kemptide by mass spectrometry and analytical HPLC.

-

In Vitro PKA Phosphorylation Assay Using Kemptide

This protocol describes a radioactive assay to measure the activity of PKA using [γ-³²P]ATP and Kemptide as substrates.

Materials:

-

Purified PKA catalytic subunit

-

Kemptide solution (e.g., 1 mM stock)

-

[γ-³²P]ATP

-

ATP solution

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction mixture includes:

-

Assay buffer

-

Kemptide (final concentration, e.g., 50-100 µM)

-

ATP (final concentration, e.g., 100-200 µM)

-

[γ-³²P]ATP (to a specific activity of ~500-1000 cpm/pmol)

-

Purified PKA enzyme (amount to be determined empirically to ensure linear reaction kinetics)

-

-

Initiate Reaction: Start the phosphorylation reaction by adding the PKA enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) where the reaction is in the linear range.

-

Stop Reaction and Spot: Terminate the reaction by spotting a 20 µL aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 paper squares in a beaker with 0.75% phosphoric acid (3 times for 5 minutes each with gentle stirring).

-

Perform a final wash with acetone for 2 minutes to dry the paper.

-

-

Quantification:

-

Place the dried P81 paper into a scintillation vial.

-

Add scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into the Kemptide substrate over time.

Signaling Pathway and Experimental Workflow Visualization

The cAMP/PKA Signaling Pathway

The cAMP-dependent protein kinase A (PKA) signaling pathway is a fundamental intracellular signaling cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell growth and differentiation. The pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream target proteins, including Kemptide in an experimental setting, thereby modulating their activity.

Caption: The cAMP/PKA signaling pathway.

Experimental Workflow for Kemptide Phosphorylation Assay

The following diagram illustrates the general workflow for an in vitro PKA phosphorylation assay using Kemptide. The process begins with the preparation of the reaction components, followed by the enzymatic reaction, and concludes with the separation and quantification of the phosphorylated product.

Caption: General workflow of a Kemptide phosphorylation assay.

Conclusion

Kemptide remains a cornerstone in the study of PKA-mediated signal transduction. Its well-defined sequence and consistent performance as a PKA substrate make it an invaluable tool for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Kemptide in the laboratory, enabling further elucidation of the intricate roles of PKA in health and disease.

References

Kemptamide as a Protein Kinase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptamide, a synthetic heptapeptide, serves as a crucial tool in the study of protein kinase activity. Derived from its more commonly studied counterpart, kemptide, kemptamide is a specific substrate for cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling pathways. This technical guide provides a comprehensive overview of kemptamide as a protein kinase substrate, with a focus on its phosphorylation by PKA. It details the quantitative kinetics of this interaction, experimental protocols for its use in kinase assays, and the signaling pathways in which it plays a part.

It is important to note the structural distinction between kemptide and kemptamide. Kemptide possesses a carboxyl group at its C-terminus, whereas kemptamide features a C-terminal amide. This modification can influence the molecule's net charge and stability. The majority of the available research and quantitative data has been generated using kemptide. Therefore, the information presented in this guide is predominantly based on studies of kemptide, serving as a close proxy for the properties of kemptamide.

Kemptamide: Structure and Function

Kemptamide is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The phosphorylation of the serine residue within this sequence by PKA is a highly specific reaction, making kemptamide an excellent substrate for in vitro and in situ kinase assays.

Quantitative Data on Kemptide Phosphorylation

The following tables summarize the kinetic parameters for the phosphorylation of kemptide by PKA. This data is essential for designing and interpreting kinase assays.

| Kinase | Substrate | Km (µM) | Reference |

| cAMP-dependent Protein Kinase (PKA) | Kemptide | 3-4 | [1] |

| cAMP-dependent Protein Kinase (PKA) | Kemptide | 16 | |

| cAMP-dependent protein kinase from Trypanosoma equiperdum | Kemptide | 24.7 ± 3.8 |

| Kinase | Substrate | Km (µM) | Reference |

| cAMP-dependent protein kinase from Trypanosoma equiperdum | ATP | 11.8 ± 4.1 |

Signaling Pathway: PKA Activation and Substrate Phosphorylation

The diagram below illustrates the canonical PKA signaling pathway, culminating in the phosphorylation of a substrate like kemptamide.

Experimental Protocols

Radioactive PKA Activity Assay using [γ-32P]ATP

This protocol is a standard method for quantifying PKA activity by measuring the incorporation of radioactive phosphate into kemptide.

Materials:

-

Purified PKA catalytic subunit or cell lysate containing PKA

-

Kemptide solution (1 mM)

-

[γ-32P]ATP

-

ATP solution (non-radioactive)

-

PKA reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a master mix containing PKA reaction buffer, ATP (to the desired final concentration), and [γ-32P]ATP.

-

Initiate the reaction by adding the PKA enzyme or cell lysate to the master mix.

-

Add kemptide to start the phosphorylation reaction.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with ethanol.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive PKA Activity Assay using Fluorescently Labeled Kemptide

This method offers a safer alternative to the radioactive assay by utilizing a fluorescently tagged kemptide substrate. Phosphorylation is detected by a change in the peptide's mobility on an agarose gel.

Materials:

-

Purified PKA catalytic subunit or cell lysate

-

Fluorescently labeled kemptide (e.g., with 5-FAM)

-

PKA reaction buffer

-

ATP solution

-

Agarose gel electrophoresis system

-

Fluorescence imaging system

Procedure:

-

Set up the kinase reaction by combining the PKA enzyme, fluorescently labeled kemptide, PKA reaction buffer, and ATP.

-

Incubate the reaction at 30°C for a predetermined time.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA or by heating).

-

Load the reaction products onto an agarose gel.

-

Perform electrophoresis to separate the phosphorylated and unphosphorylated fluorescent kemptide. The negatively charged phosphate group will alter the migration of the peptide.

-

Visualize the gel using a fluorescence imager and quantify the bands corresponding to the phosphorylated and unphosphorylated substrate.

Conclusion

Kemptamide, and its closely related peptide kemptide, are invaluable tools for the study of PKA and other protein kinases. The high specificity of the phosphorylation reaction, coupled with well-established assay protocols, allows for robust and reliable measurement of kinase activity. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize kemptamide in their investigations of cellular signaling and in the screening for novel kinase inhibitors. Future studies directly comparing the kinetic properties of kemptide and kemptamide would be beneficial to further refine our understanding of this important research tool.

References

Kemptamide: A Technical Guide for Studying Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kemptamide, a synthetic peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2, serves as a valuable tool for the investigation of cellular signaling pathways, particularly those mediated by Protein Kinase A (PKA). This document provides a comprehensive technical overview of Kemptamide, including its mechanism of action, applications in experimental systems, and detailed protocols for its use. Quantitative data are presented for comparative analysis, and key concepts are illustrated through diagrams to facilitate a deeper understanding of its utility in signal transduction research.

Introduction to Kemptamide and Protein Kinase A Signaling

Protein Kinase A (PKA), a serine/threonine kinase, is a central enzyme in cellular signaling, responding to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, thereby regulating a vast array of cellular processes including metabolism, gene expression, and cell proliferation.

The study of PKA activity and its downstream effects is fundamental to understanding numerous physiological and pathological states. Synthetic peptides that act as substrates or inhibitors of PKA are indispensable tools in this field. Kemptide, a well-known heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), has long been used as a model substrate for PKA. Kemptamide, a distinct but related peptide, offers an alternative tool for probing PKA-mediated signaling events.

Kemptamide: Structure and Mechanism of Action

Kemptamide is a thirteen-amino-acid peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2. Its chemical identity is registered under CAS number 89315-28-6. While sharing the core recognition motif for PKA with Kemptide, its extended sequence may confer different binding kinetics and substrate properties.

The primary mechanism of action of Kemptamide in the context of cellular signaling is as a substrate for the catalytic subunit of PKA. The serine residue within the consensus sequence Arg-Arg-X-Ser is the site of phosphorylation by PKA. By acting as a phosphate acceptor, Kemptamide can be used to measure PKA activity in various experimental setups.

Diagram: PKA Activation and Substrate Phosphorylation

Caption: cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits which then phosphorylate substrates like Kemptamide.

Quantitative Data

Currently, publicly available, peer-reviewed quantitative data specifically for Kemptamide, such as Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax) in PKA assays, is limited. Researchers are encouraged to perform initial kinetic characterization of Kemptamide with their specific PKA preparation and assay conditions. For comparative purposes, the established kinetic parameters for the related PKA substrate, Kemptide, are provided in the table below.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Kemptide | PKA catalytic subunit | 10 - 20 | Variable | [Internal Reference/General Knowledge] |

| Kemptamide | PKA catalytic subunit | Not Reported | Not Reported |

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental needs.

In Vitro PKA Activity Assay using Kemptamide

This protocol outlines a method to measure the activity of purified or recombinant PKA using Kemptamide as a substrate.

Materials:

-

Purified PKA catalytic subunit

-

Kemptamide solution (e.g., 1 mM stock in water)

-

ATP solution (e.g., 10 mM stock in water)

-

[γ-³²P]ATP (for radiometric detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)

-

PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stopping solution (e.g., 75 mM phosphoric acid for radiometric assay)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter and vials

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing PKA reaction buffer, Kemptamide (at desired final concentration, e.g., 50 µM), and purified PKA.

-

Initiate Reaction: Start the reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP to a final concentration of, for example, 100 µM.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stopping solution.

-

Washing: Wash the P81 papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into Kemptamide over time.

Diagram: In Vitro PKA Assay Workflow

Caption: A typical workflow for a radiometric in vitro PKA activity assay using Kemptamide.

Investigating PKA Signaling in Cell Lysates

This protocol describes how to use Kemptamide to assess PKA activity in cellular extracts following stimulation or inhibition of signaling pathways.

Materials:

-

Cultured cells

-

Signaling agonist (e.g., forskolin to activate adenylyl cyclase) or antagonist

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

Materials for in vitro PKA assay as described in section 4.1.

Procedure:

-

Cell Treatment: Treat cultured cells with the desired signaling modulator for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

PKA Activity Assay: Use a standardized amount of protein from each lysate sample in the in vitro PKA activity assay with Kemptamide as the substrate, following the procedure in section 4.1.

-

Data Normalization: Normalize the measured PKA activity to the total protein concentration for each sample to compare PKA activity across different treatment conditions.

Conclusion

Kemptamide provides a valuable tool for the detailed investigation of PKA-mediated cellular signaling. Its use as a specific substrate allows for the quantitative assessment of PKA activity in both purified systems and complex cellular environments. The protocols and diagrams presented in this guide offer a framework for researchers to effectively integrate Kemptamide into their experimental designs to further elucidate the intricate roles of PKA in health and disease. Further characterization of its kinetic properties will undoubtedly enhance its utility in the field of signal transduction research.

The Synthesis and Purification of Kemptide: A Technical Guide for Researchers

An In-depth Guide to the Solid-Phase Synthesis and Chromatographic Purification of the Protein Kinase A Substrate, Kemptide.

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. Kemptide is a widely utilized and specific substrate for cAMP-dependent protein kinase (PKA), making it an invaluable tool in the study of signal transduction pathways.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visual workflows to facilitate the successful laboratory production of this important peptide.

Introduction to Kemptide

Kemptide is a synthetic peptide that serves as a model substrate for Protein Kinase A (PKA). Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, contains the minimal recognition motif for PKA, which is Arg-Arg-X-Ser/Thr.[2] The serine residue in the Kemptide sequence is the site of phosphorylation by PKA. Due to its high specificity and favorable kinetic parameters (a Km of approximately 16 µM), Kemptide is extensively used in in vitro kinase assays to measure PKA activity and to screen for PKA inhibitors.[1]

It is important to distinguish Kemptide from a similarly named peptide, Kemptamide, which has a different sequence (Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2) and is a substrate for myosin light-chain kinase (MLCK).[3][4] This guide will focus exclusively on the synthesis and purification of the PKA substrate, Kemptide.

Solid-Phase Peptide Synthesis (SPPS) of Kemptide

The chemical synthesis of peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[6]

Materials and Reagents

| Material/Reagent | Purpose | Typical Supplier |

| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide.[7] | Sigma-Aldrich, Novabiochem |

| Fmoc-Gly-OH | First amino acid to be coupled to the resin. | Sigma-Aldrich, Bachem |

| Fmoc-Leu-OH | Amino acid for peptide chain elongation. | Sigma-Aldrich, Bachem |

| Fmoc-Ser(tBu)-OH | Serine with a tBu protected side chain. | Sigma-Aldrich, Bachem |

| Fmoc-Ala-OH | Amino acid for peptide chain elongation. | Sigma-Aldrich, Bachem |

| Fmoc-Arg(Pbf)-OH | Arginine with a Pbf protected side chain. | Sigma-Aldrich, Bachem |

| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling reactions.[6] | Thermo Fisher Scientific |

| Dichloromethane (DCM) | Solvent for resin swelling and washing.[6] | Thermo Fisher Scientific |

| Piperidine | Reagent for Fmoc group removal.[5] | Sigma-Aldrich |

| HBTU/HATU | Coupling reagent for activating amino acids.[7] | Sigma-Aldrich, CEM |

| DIEA/DIPEA | Base for coupling reactions.[7] | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin.[7] | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage.[8] | Sigma-Aldrich |

| Dithiothreitol (DTT) | Scavenger to prevent side reactions during cleavage. | Sigma-Aldrich |

Experimental Protocol for Kemptide Synthesis

The following is a generalized protocol for the manual solid-phase synthesis of Kemptide using Fmoc chemistry.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[5]

-

Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH, HBTU/HATU, and DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours to ensure complete coupling.

-

Drain the reaction solution and wash the resin with DMF.

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group.[5]

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

4. Subsequent Amino Acid Couplings:

-

Repeat steps 2 and 3 for each subsequent amino acid in the Kemptide sequence (Leu, Ser(tBu), Ala, Arg(Pbf), Arg(Pbf), Leu).

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[9]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

References

- 1. genscript.com [genscript.com]

- 2. Protein kinase A - Wikipedia [en.wikipedia.org]

- 3. isthongkong.com [isthongkong.com]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Characterization of PKACα enzyme kinetics and inhibition in an HPLC assay with a chromophoric substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Kemptide and Related Peptides

Introduction

Kemptide is a synthetic heptapeptide that has become an invaluable tool in the study of protein kinase A (PKA), a crucial enzyme in cellular signaling.[1][2] Its discovery and subsequent modifications have provided researchers with a highly specific and reliable substrate for assaying PKA activity, contributing significantly to our understanding of signal transduction pathways. This guide provides a comprehensive overview of the discovery, history, and biochemical properties of Kemptide and its derivatives, along with detailed experimental protocols and pathway visualizations for researchers in cell biology and drug development.

Discovery and Historical Context

Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, was designed as a synthetic substrate for cAMP-dependent protein kinase (PKA).[3][4] It corresponds to the phosphorylation site sequence found in porcine liver pyruvate kinase.[5][6] The development of Kemptide was a significant step forward in protein kinase research, providing a standardized and readily available substrate for in vitro and in vivo studies.[5] Prior to the availability of synthetic peptide substrates like Kemptide, researchers relied on less specific protein substrates, which often complicated the interpretation of experimental results.

The heat-stable protein kinase inhibitor (PKI) was discovered shortly after the PKA catalytic subunit.[7] The inhibitor site motif of PKI, which acts as a pseudosubstrate, is analogous to Kemptide.[7] This discovery further highlighted the importance of the specific amino acid sequence recognized by PKA and paved the way for the design of highly specific substrates and inhibitors.

Biochemical Properties of Kemptide

Kemptide is a phosphate acceptor peptide that is specifically phosphorylated by PKA on the serine residue.[8][9] This phosphorylation event is the basis for most PKA activity assays. Kemptide's utility as a substrate is underscored by its favorable kinetic parameters when interacting with PKA.

Related Peptides and Analogs

The versatility of Kemptide has been expanded through the development of various analogs and related peptides. These modifications have enabled a broader range of experimental applications:

-

Phosphorylated Kemptide: Kemptide (Phospho-Ser5) is a phosphorylated version of the peptide, useful as a standard in assays or for studying the effects of phosphorylation.[8]

-

Fluorescently Labeled Kemptide: The addition of a fluorescent tag, such as 5-FAM, allows for non-radioactive detection of PKA activity.[10][11]

-

Biotinylated Kemptide: Biotin-Kemptide can be used for affinity-based assays and purification techniques.[12]

-

Amino Acid-Substituted Analogs: Researchers have created Kemptide analogs with substitutions at various positions to investigate the substrate specificity of PKA and other kinases. For example, T-Kemptide, where the serine is replaced by threonine, has been used to study the Ser/Thr specificity of PKA.[13][14] Other studies have explored the effects of replacing arginine residues.[15][16]

Quantitative Data

The following table summarizes key quantitative data for Kemptide and its interaction with PKA.

| Peptide | Parameter | Value | Notes |

| Kemptide | Km | 3-4 µM | For ecto-protein kinase activity.[2][17] |

| Kemptide | Km | ~16 µM | For PKA.[6][9] |

| Kemptide | Km | ~25 µM | For PKA.[7] |

| Kemptide | Kd | ~250 µM | For PKA.[7] |

Signaling Pathways Involving PKA

Kemptide serves as a substrate for Protein Kinase A (PKA), a key enzyme in a major signal transduction pathway. The PKA signaling pathway is activated by an increase in intracellular cyclic AMP (cAMP) levels, which are typically triggered by extracellular signals like hormones and neurotransmitters binding to G protein-coupled receptors (GPCRs).[18][19] Once activated, PKA phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes including metabolism, gene expression, cell growth, and memory formation.[18][20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]

- 4. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. genscript.com [genscript.com]

- 7. Edmond Fischer’s kinase legacy: History of the Protein Kinase Inhibitor and PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kemptide [LRRASLG] [anaspec.com]

- 10. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 11. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. 2.3. Spectrophotometric Kinase Assay [bio-protocol.org]

- 14. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the affinity between the protein kinase PKA and peptide substrates derived from kemptide using molecular dynamics simulations and MM/GBSA - Universidad Andrés Bello [researchers.unab.cl]

- 17. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 19. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

cAMP-Dependent Protein Kinase (PKA) Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cAMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, making it a significant target for therapeutic intervention. The specificity of PKA is a key determinant in its ability to phosphorylate a distinct set of substrates, thereby ensuring the fidelity of the cAMP signaling pathway. This technical guide provides an in-depth exploration of the core principles governing PKA substrate specificity, including the canonical consensus sequence, the structural determinants of substrate recognition, and the influence of subcellular localization through A-Kinase Anchoring Proteins (AKAPs). Furthermore, this document offers detailed experimental protocols for the identification and characterization of PKA substrates, presents quantitative kinetic data for known substrates, and introduces computational tools for the prediction of phosphorylation sites. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to understand and modulate PKA activity.

The PKA Substrate Consensus Sequence

The primary determinant of PKA substrate specificity lies in the amino acid sequence surrounding the phosphorylatable serine or threonine residue. The canonical consensus sequence for PKA phosphorylation is Arg-Arg-X-Ser/Thr-Ψ , where 'X' can be any amino acid and 'Ψ' is a hydrophobic residue.[1][2][3] While this motif represents the optimal substrate sequence, PKA can also phosphorylate substrates with variations of this consensus. The presence of basic residues, particularly arginine, at the -2 and -3 positions relative to the phosphorylation site is a critical feature for recognition by the PKA catalytic cleft.[2]

Structural Basis of Substrate Recognition

The crystal structure of the PKA catalytic subunit in complex with substrate peptides has provided invaluable insights into the molecular basis of its specificity.[4][5] The arginine residues at the P-3 and P-2 positions of the substrate fit into a negatively charged pocket in the kinase's active site, forming key electrostatic interactions with glutamate and aspartate residues.[6]

Key interacting residues in the PKA catalytic subunit include:

-

Glutamate 127 and Glutamate 230: These residues form salt bridges with the arginine at the P-2 and P-3 positions of the substrate.[6]

-

Tyrosine 330 and Arginine 133: Also contribute to the binding of the P-2 and P-3 arginines through hydrogen bonding and electrostatic interactions.[6]

-

Hydrophobic Pocket: A hydrophobic pocket accommodates the hydrophobic residue at the P+1 position of the substrate.[4]

The DFG motif, a highly conserved feature in protein kinases, and specifically the DFG+1 residue, has been identified as a major determinant for the preference of serine over threonine as the phosphoacceptor residue.[2][7] In PKA, a large DFG+1 residue sterically hinders the binding of threonine substrates, which possess an additional methyl group compared to serine.[2]

Quantitative Analysis of PKA Substrate Specificity

The efficiency of PKA phosphorylation for different substrates can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). The Km value reflects the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the catalytic efficiency of the enzyme for a particular substrate.[8]

Table 1: Kinetic Parameters of PKA Peptide Substrates

| Substrate Peptide | Sequence | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 10-20 | ~20 | ~1-2 |

| T-Kemptide | Leu-Arg-Arg-Ala-Thr-Leu-Gly | >300 | ~5 | <0.02 |

| Non-Kemptide Substrate 1 | Sequence | Value | Value | Value |

| Non-Kemptide Substrate 2 | Sequence | Value | Value | Value |

The Role of A-Kinase Anchoring Proteins (AKAPs)

While the consensus sequence provides the primary layer of specificity, A-Kinase Anchoring Proteins (AKAPs) add another level of regulation by tethering PKA to specific subcellular locations.[9][10] This compartmentalization ensures that PKA is in close proximity to its intended substrates, thereby increasing the efficiency and specificity of phosphorylation.[1][11][12] AKAPs are a diverse family of scaffolding proteins that bind to the regulatory subunits of PKA, directing the kinase to various cellular structures, including the plasma membrane, mitochondria, and cytoskeleton.[9][10] By forming signaling complexes that can also include phosphatases and phosphodiesterases, AKAPs contribute to the precise spatiotemporal control of PKA activity.[9][11]

Experimental Protocols for PKA Substrate Identification

Peptide Array Screening

Peptide array screening is a high-throughput method for identifying potential PKA phosphorylation sites and defining the optimal consensus sequence.[13][14][15][16]

Methodology:

-

Peptide Synthesis: Synthesize peptides corresponding to potential phosphorylation sites on a cellulose membrane using the SPOT synthesis technique.[15] Include wild-type sequences and mutant sequences (e.g., with alanine substitutions at the putative phosphorylation site) as controls.[15]

-

Membrane Phosphorylation:

-

Pre-incubate the membrane in a buffer containing Tris-HCl, MgCl₂, and ATP.

-

Add purified PKA catalytic subunit and incubate at 30°C with gentle rocking. For radioactive assays, include [γ-³²P]ATP.[13]

-

-

Washing: Wash the membrane extensively with high-salt buffers and water to remove unbound ATP and enzyme.[13]

-

Detection:

-

Radioactive Detection: Expose the membrane to a phosphor screen and quantify radiolabel incorporation using a phosphor imager.[13]

-

Non-Radioactive Detection: Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated PKA substrate motif (e.g., R-X-X-pS/T).[13][15] Detect the primary antibody with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using a chemiluminescent substrate.[17]

-

In Vitro Kinase Assay

In vitro kinase assays are used to confirm direct phosphorylation of a putative substrate by PKA and to determine kinetic parameters. Assays can be performed using radioactive or non-radioactive methods.[17][18][19]

5.2.1. Radioactive Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), the substrate peptide or protein, purified PKA catalytic subunit, and [γ-³²P]ATP.[20]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.

-

Separation and Quantification: Separate the phosphorylated substrate from unincorporated [γ-³²P]ATP. For reactions stopped with TCA, this can be done by centrifugation. For reactions spotted on phosphocellulose paper, wash the paper extensively with phosphoric acid. Quantify the incorporated radioactivity using a scintillation counter.

5.2.2. Non-Radioactive Kinase Assay (ELISA-based)

-

Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate peptide.

-

Kinase Reaction: Add the sample containing PKA (e.g., cell lysate or purified enzyme) to the wells, followed by the addition of ATP to initiate the reaction. Incubate at 30°C.

-

Detection:

-

Wash the wells to remove ATP and non-phosphorylated components.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Add an HRP-conjugated secondary antibody.

-

Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction with an acid solution. The color intensity is proportional to the PKA activity.

-

5.2.3. Non-Radioactive Kinase Assay (Fluorescent Peptide-based)

-

Reaction Setup: Use a fluorescently labeled PKA substrate peptide (e.g., PepTag® A1 Peptide, L-R-R-A-S-L-G).[18] Phosphorylation of the peptide alters its net charge.

-

Kinase Reaction: Incubate the fluorescent peptide with PKA and ATP at 30°C.

-

Separation: Stop the reaction by heating. Separate the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis. The phosphorylated peptide will migrate towards the positive electrode, while the non-phosphorylated peptide migrates towards the negative electrode.[18]

-

Visualization: Visualize the separated peptides under UV light.

Phosphoproteomics for PKA Substrate Identification

Phosphoproteomics allows for the large-scale, unbiased identification of PKA substrates in a cellular context.[21][22][23]

Workflow:

-

Cell Culture and Treatment: Culture cells and treat with agents that modulate PKA activity (e.g., forskolin to activate or H89 to inhibit).

-

Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Digest the proteins into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the phosphopeptides and quantify the changes in phosphorylation levels between different treatment conditions. Bioinformatic analysis can then be used to identify peptides containing the PKA consensus motif that show altered phosphorylation in response to changes in PKA activity.

Computational Prediction of PKA Phosphorylation Sites

Several computational tools are available to predict potential PKA phosphorylation sites based on protein sequence. These tools can be valuable for prioritizing candidate substrates for experimental validation.[24][25][26]

Table 2: Computational Tools for PKA Phosphorylation Site Prediction

| Tool | Methodology | Website/Reference |

| pkaPS | Utilizes a simplified kinase-substrate binding model based on the physical properties of amino acids surrounding the phosphorylation site. | --INVALID-LINK--[24] |

| NetPhosK | Employs artificial neural networks trained on experimentally verified phosphorylation sites. | --INVALID-LINK-- |

| GPS (Group-based Prediction System) | Uses a group-based phosphorylation scoring algorithm. | --INVALID-LINK--[25] |

| KinasePhos | A machine-learning based method that uses support vector machines. | [27] |

Visualizations

Caption: The canonical cAMP/PKA signaling pathway.

Caption: Experimental workflow for PKA substrate identification.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defining A-Kinase Anchoring Protein (AKAP) Specificity for Protein Kinase A Subunit RI (PKA-RI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR [ouci.dntb.gov.ua]

- 13. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Protein Kinase Substrate Specificity by the Use of Peptide Libraries on Cellulose Paper (SPOT-Method) | Springer Nature Experiments [experiments.springernature.com]

- 15. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of protein kinase substrate specificity by the use of peptide libraries on cellulose paper (SPOT-method) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ulab360.com [ulab360.com]

- 19. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PKA Substrates [esbl.nhlbi.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pkaPS: prediction of protein kinase A phosphorylation sites with the simplified kinase-substrate binding model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GPS 2.0, a Tool to Predict Kinase-specific Phosphorylation Sites in Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Prediction of Protein Phosphorylation Sites by Using the Composition of k-Spaced Amino Acid Pairs | PLOS One [journals.plos.org]

- 27. Protein Phosphorylation Site Prediction: Tools, Databases, and Future Insights - Creative Proteomics [creative-proteomics.com]

The Core Principles of In Vitro Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of in vitro kinase assays, essential tools in academic research and drug discovery. We will delve into the various assay formats, from the gold-standard radiometric methods to the high-throughput fluorescence and luminescence-based technologies. This guide offers detailed experimental protocols for key assays, presents quantitative data for performance comparison, and visualizes complex signaling pathways and workflows to enhance understanding.

Introduction to In Vitro Kinase Assays

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[1] In vitro kinase assays are fundamental tools used to measure the activity of a purified kinase in a cell-free system, enabling the screening and characterization of potential inhibitors.[2]

The basic principle of an in vitro kinase activity assay involves incubating a kinase with its substrate and ATP. The extent of the kinase reaction is then quantified by measuring either the amount of phosphorylated substrate formed or the amount of ADP produced.[3]

Major In Vitro Kinase Assay Technologies

In vitro kinase assays can be broadly categorized into two main classes: activity assays and binding assays.[4] Activity assays directly or indirectly measure the catalytic activity of the kinase, while binding assays measure the ability of a compound to bind to the kinase, often at the ATP-binding site.[3][4] This guide will focus on the principles of activity assays, which can be further subdivided based on their detection methods.

The primary types of in vitro kinase activity assays include:

-

Radiometric Assays: The traditional "gold standard," directly measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[4][5]

-

Fluorescence-Based Assays: A broad category of non-radioactive methods that utilize changes in fluorescence properties to measure kinase activity. These include:

-

Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorophores, a donor and an acceptor, which are brought into proximity by the kinase-catalyzed phosphorylation event.[4]

-

Time-Resolved FRET (TR-FRET): A variation of FRET that uses a long-lifetime lanthanide donor to reduce background fluorescence, thereby increasing assay sensitivity. Popular platforms include LanthaScreen® and HTRF®.[6]

-

Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A larger, phosphorylated product tumbles more slowly in solution, leading to an increase in fluorescence polarization.

-

-

Luminescence-Based Assays: These assays utilize enzymatic reactions that produce light to quantify kinase activity, most commonly by measuring the amount of ATP consumed or ADP produced. The ADP-Glo™ assay is a widely used example that quantifies the amount of ADP generated in a kinase reaction.[4][7]

-

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the proximity of donor and acceptor beads, which are brought together by the interaction between a phosphorylated substrate and a phospho-specific antibody, generating a chemiluminescent signal.[8]

The general workflow for a typical in vitro kinase assay involves the preparation of reagents, the kinase reaction itself, and subsequent detection and data analysis.

Data Presentation: Quantitative Comparison of Assay Performance

The performance of an in vitro kinase assay is critical for generating reliable and reproducible data. Key parameters used to evaluate assay quality include the IC50 value of a known inhibitor, the Z'-factor, and the signal-to-background (S/B) ratio.

IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of kinase assays, it represents the concentration of a compound required to inhibit 50% of the kinase activity. Staurosporine is a potent, broad-spectrum kinase inhibitor often used as a positive control.

| Kinase | Assay Technology | Staurosporine IC50 (nM) | Reference |

| PKCα | Radiometric | 2 | [9] |

| PKCγ | Radiometric | 5 | [9] |

| PKCη | Radiometric | 4 | [9] |

| PKA | Radiometric | 15 | [9] |

| PKG | Radiometric | 18 | [9] |

| CDK2 | - | - | [10] |

| Multiple Kinases | Radiometric | Low nM range | [11] |

| Serine Kinase | AlphaScreen | ~10-20 | [12] |

Assay Performance Metrics:

The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay. The signal-to-background ratio (S/B) is a measure of the assay's dynamic range.

| Assay Technology | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |

| AlphaScreen® | > 0.5 | - | [13] |

| HTRF® | 0.7 | 18 | [14] |

| Kinase-Glo® Plus | > 0.7 | High | [15][16] |

| TR-FRET (IKKβ) | > 0.5 | - | [17] |

Experimental Protocols

This section provides detailed methodologies for three widely used in vitro kinase assays.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding)

This protocol is a classic method for directly measuring the incorporation of radioactive phosphate into a substrate.[5][18]

Materials:

-

Purified kinase

-

Peptide or protein substrate

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[19]

-

[γ-³²P]ATP (10 mCi/mL)

-

Unlabeled ATP (10 mM stock)

-

Test compounds (inhibitors)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine the kinase reaction buffer, substrate, and purified kinase.

-

Add the test compound or vehicle (e.g., DMSO) to the reaction mix.

-

Prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP. The final ATP concentration in the reaction should be at or near the Kₘ for the kinase.

-

Initiate the reaction by adding the ATP mix to the reaction tubes.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Air dry the phosphocellulose paper.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity as a percentage of the control (vehicle-treated) reaction.

TR-FRET Kinase Assay (e.g., LanthaScreen®)

This protocol describes a generic TR-FRET assay for measuring kinase activity using a terbium-labeled anti-phospho antibody as the donor and a fluorescein-labeled substrate as the acceptor.[20][21]

Materials:

-

Purified kinase

-

Fluorescein-labeled substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]

-

ATP

-

Test compounds

-

TR-FRET dilution buffer

-

Terbium-labeled anti-phospho-substrate antibody

-

EDTA (to stop the reaction)

-

384-well microplates (low-volume, black or white)

Procedure:

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate and 2X ATP solution in kinase reaction buffer.

-

Dispense the test compounds into the microplate wells.

-

Add the 2X kinase solution to the wells.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells. The final reaction volume is typically 10 µL.

-

Incubate the reaction at room temperature for 60 minutes.

-

Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

-

Add the stop/detection solution to the wells.

-

Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the steps for the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced.[7][22]

Materials:

-

Purified kinase

-

Substrate

-

Kinase reaction buffer

-

ATP

-

Test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque multiwell plates

Procedure:

-

Set up the kinase reaction in the wells of a white, opaque plate, including the kinase, substrate, ATP, and test compound in the appropriate kinase reaction buffer. The typical reaction volume is 5-25 µL.

-

Incubate the reaction at the desired temperature for the desired time.

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add a volume of Kinase Detection Reagent that is twice the initial kinase reaction volume. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the detection reaction.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualization of Signaling Pathways

In vitro kinase assays are often used to study kinases that are components of complex intracellular signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of assay results. Below are representations of key signaling pathways generated using the DOT language for Graphviz.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is critical for regulating cell growth, proliferation, and differentiation.[23][24] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[24][25]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling nexus that regulates cell survival, growth, and metabolism.[26][27] Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt, leading to its activation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes.[28] The ERK pathway is a well-characterized MAPK cascade initiated by growth factors.

Conclusion

In vitro kinase assays are indispensable for modern biological research and drug development. The choice of assay technology depends on various factors, including the specific kinase of interest, the desired throughput, and the available instrumentation. While radiometric assays remain a benchmark for accuracy, non-radioactive methods such as TR-FRET and luminescence-based assays offer high-throughput capabilities with excellent sensitivity and robustness. A thorough understanding of the principles, protocols, and performance metrics of these assays is essential for generating high-quality, reliable data to advance our understanding of kinase biology and accelerate the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]

- 15. ulab360.com [ulab360.com]

- 16. promega.com.br [promega.com.br]

- 17. researchgate.net [researchgate.net]

- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. promega.com [promega.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. ClinPGx [clinpgx.org]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 28. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Protein Phosphorylation in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of protein phosphorylation, a fundamental post-translational modification that governs a vast array of cellular processes. From signal transduction to cell cycle control, the reversible addition of a phosphate group to proteins acts as a molecular switch, dictating protein activity, localization, and interaction with other molecules. Understanding the intricacies of this mechanism is paramount for researchers in cell biology and professionals involved in the discovery and development of novel therapeutics.

Core Concepts of Protein Phosphorylation

Protein phosphorylation is the covalent addition of a phosphate group to an amino acid residue within a protein, most commonly on serine, threonine, or tyrosine residues in eukaryotes.[1] This process is catalyzed by a class of enzymes known as protein kinases , which transfer the terminal phosphate group from adenosine triphosphate (ATP) to their protein substrates.[2][3][4] The addition of a negatively charged phosphate group can induce significant conformational changes in the protein, thereby altering its function.[5]

Conversely, the removal of a phosphate group, or dephosphorylation, is carried out by protein phosphatases .[4][6] The dynamic interplay between kinases and phosphatases ensures that cellular processes are tightly regulated and can respond swiftly to internal and external cues.[6] This reversible nature of phosphorylation allows for a highly dynamic and responsive cellular signaling network.[5]

The human genome encodes a large number of protein kinases and phosphatases, highlighting the central role of phosphorylation in cellular regulation.[7] Dysregulation of this process is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making kinases and phosphatases attractive targets for therapeutic intervention.[8][9]

Quantitative Insights into the Phosphoproteome

Recent advances in mass spectrometry-based proteomics have provided a global view of protein phosphorylation. These studies have generated vast amounts of quantitative data, offering insights into the prevalence and dynamics of this critical post-translational modification.

| Parameter | Value | Source |

| Phosphorylated Proteins in the Human Proteome | Approximately one-third of proteins are estimated to be phosphorylated at some point. | |

| Number of Non-Redundant Phosphorylation Sites in Humans | 199,071 | [10] |

| Number of Proteins with Phosphorylation Sites in Humans | 18,402 | [10] |

| Relative Abundance of Phosphoamino Acids | Serine: ~86.4%, Threonine: ~11.8%, Tyrosine: ~1.8% |

Key Signaling Pathways Governed by Protein Phosphorylation

Protein phosphorylation cascades are the backbone of many crucial signaling pathways that transmit signals from the cell surface to the nucleus, culminating in a specific cellular response. Below are diagrams of three major signaling pathways where protein phosphorylation plays a central role.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[8] It is activated by a wide range of extracellular stimuli, including growth factors and mitogens.[8]

Dysregulation in Disease: Aberrant activation of the MAPK/ERK pathway is frequently observed in various cancers, promoting uncontrolled cell growth and proliferation.[11] It is also implicated in inflammatory diseases and developmental disorders.[11]

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that regulates cell growth, survival, proliferation, and metabolism.[12] It is often activated by growth factors and hormones.[12]

Dysregulation in Disease: Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most common alterations in human cancers, leading to increased cell proliferation and survival.[12][13] Its dysregulation is also associated with metabolic disorders such as diabetes.[14]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, hematopoiesis, and development.

Dysregulation in Disease: Aberrant JAK-STAT signaling is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune diseases, and various cancers.[10][15][16]

Experimental Methodologies for Studying Protein Phosphorylation

A variety of techniques are employed to detect, quantify, and characterize protein phosphorylation. The choice of method depends on the specific research question, the abundance of the target protein, and the availability of reagents and instrumentation.

Experimental Workflow: General Overview

Detailed Methodologies

1. Western Blotting for Phosphoproteins

Western blotting is a widely used technique to detect specific phosphorylated proteins in a complex mixture. It relies on the use of antibodies that specifically recognize the phosphorylated form of the target protein.

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or casein) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Signal Detection:

-

For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using an imaging system.

-

For fluorescently-labeled antibodies, detect the signal using a fluorescence imaging system.

-

2. Immunoprecipitation (IP) of Phosphorylated Proteins

Immunoprecipitation is used to isolate a specific phosphorylated protein from a complex mixture.

-

Lysate Preparation:

-

Prepare cell or tissue lysates as described for Western blotting, ensuring the inclusion of phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the phosphorylated protein of interest.

-

Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated protein from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

3. Mass Spectrometry-based Phosphoproteomics

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of protein phosphorylation sites.

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues and denature them.

-

Reduce and alkylate cysteine residues.

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

Phosphopeptide Enrichment:

-

Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. Common methods include:

-

Immobilized Metal Affinity Chromatography (IMAC)

-

Titanium Dioxide (TiO2) Chromatography

-

Phospho-specific antibody-based enrichment

-

-

-

LC-MS/MS Analysis:

-

Separate the enriched phosphopeptides by liquid chromatography (LC).

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and the second MS/MS scan fragments the peptides and measures the masses of the fragments.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites.

-

Quantify the relative abundance of phosphopeptides across different samples.

-

4. In Vitro Kinase Assay

In vitro kinase assays are used to measure the activity of a specific kinase and to screen for potential inhibitors.

-

Assay Setup:

-

Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

-

-

Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at an optimal temperature for a defined period.

-

-

Detection of Phosphorylation:

-

Several methods can be used to detect the phosphorylation of the substrate:

-

Radiolabeling: Use radiolabeled ATP ([γ-32P]ATP) and detect the incorporation of the radiolabel into the substrate.

-

Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate by ELISA or Western blotting.

-

Luminescence-based assays: Measure the amount of ADP produced, which is proportional to kinase activity.

-

-

-

Data Analysis:

-

Quantify the kinase activity based on the amount of phosphorylated substrate or ADP produced.

-

For inhibitor screening, measure the kinase activity in the presence of different concentrations of a test compound to determine its inhibitory potency (e.g., IC50).

-

Conclusion